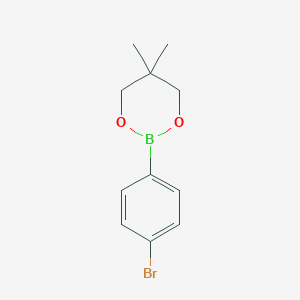

2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUASPWAWPYERCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439342 | |

| Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183677-71-6 | |

| Record name | 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This arylboronic acid neopentyl glycol ester is a vital building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Core Properties

This compound, a stable and crystalline solid, serves as a key reagent in synthetic organic chemistry. Its properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromophenylboronic acid neopentyl glycol cyclic ester, 4-Bromobenzeneboronic acid neopentyl glycol ester | [1] |

| CAS Number | 183677-71-6 | [2][3] |

| Molecular Formula | C₁₁H₁₄BBrO₂ | [1][4] |

| Molecular Weight | 268.95 g/mol | [5] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | [2] |

Note: Some physical properties are reported for the closely related pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and are expected to be similar for the neopentyl glycol ester.

| Physical Property (Pinacol Ester Analogue) | Value |

| Melting Point | 69.0 to 73.0 °C |

| Boiling Point | 331 °C at 760 mmHg |

| Density | 1.297 g/cm³ |

Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.7 | Doublet | Ar-H (ortho to Boron) |

| ~7.5 | Doublet | Ar-H (meta to Boron) | |

| ~3.7 | Singlet | O-CH₂ | |

| ~1.0 | Singlet | C(CH₃)₂ | |

| ¹³C NMR | ~137 | Singlet | Ar-C (ipso to Boron) |

| ~132 | Singlet | Ar-C (ortho to Boron) | |

| ~128 | Singlet | Ar-C (meta to Boron) | |

| ~125 | Singlet | Ar-C (para to Boron) | |

| ~72 | Singlet | O-CH₂ | |

| ~32 | Singlet | C(CH₃)₂ | |

| ~22 | Singlet | C(CH₃)₂ | |

| ¹¹B NMR | ~20-30 | Broad Singlet | B |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of arylboronic acid neopentyl glycol esters from the corresponding boronic acid.

Materials:

-

4-Bromophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene

-

Anhydrous magnesium sulfate (optional)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromophenylboronic acid (1 equivalent) and neopentyl glycol (1.05-1.1 equivalents).[6]

-

Add toluene to the flask to create a suspension that can be efficiently stirred.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.[6]

-

Continue refluxing until no more water is collected, indicating the completion of the esterification reaction.

-

Cool the reaction mixture to room temperature.

-

(Optional) Add anhydrous magnesium sulfate to remove any residual water and stir for 30 minutes.

-

Filter the mixture to remove any solids.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol.[7][8]

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[7]

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[7]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound and related boronic acid derivatives should be handled with care in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2]

Applications in Research and Development

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecules. The bromo-substituent on the phenyl ring allows for further functionalization, making this reagent a versatile building block for the synthesis of a wide array of compounds with potential biological activity or unique material properties.[2]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [synhet.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1,3,2-Dioxaborinane,2-(4-bromophenyl)-5,5-dimethyl- | CAS 183667-71-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-(4-FLUOROPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORINANE | 225916-39-2 [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS Number: 183677-71-6

This technical guide provides an in-depth overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and a representative experimental protocol for its principal use in Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

This compound is an organoboron compound widely utilized as a stable and efficient precursor of the 4-bromophenylboronic acid moiety. Its neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid, making it a preferred reagent in many synthetic applications, particularly in the formation of carbon-carbon bonds.[1]

Data Presentation: Quantitative Compound Data

| Property | Value | Reference |

| CAS Number | 183677-71-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BBrO₂ | [2] |

| Molecular Weight | 268.95 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromophenylboronic acid neopentyl glycol ester | [1] |

| Purity | Typically >95% | [1] |

| Physical State | Solid |

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7] The 4-bromophenyl group can be coupled with a variety of aryl or vinyl halides and triflates, providing a modular approach to complex molecular architectures.

Experimental Workflow: Synthesis of a Biaryl Compound

The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for the synthesis of biaryl compounds.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates used.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide or triflate (e.g., an aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Drug Development

While this compound is not known to directly participate in biological signaling pathways, its utility in the synthesis of novel biaryl compounds makes it an important tool in drug discovery and development.[1] Biaryl structures are key pharmacophores in a wide range of therapeutic agents, and the Suzuki-Miyaura coupling provides a robust method for their construction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The following diagram illustrates the key steps in this cycle.

References

- 1. This compound [synhet.com]

- 2. 1,3,2-Dioxaborinane,2-(4-bromophenyl)-5,5-dimethyl- | CAS 183667-71-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering detailed experimental protocols and structured data for practical application.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BBrO₂ |

| Molecular Weight | 282.95 g/mol |

| CAS Number | 183677-71-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 107-113 °C |

Synthetic Protocol

The synthesis of this compound is most commonly achieved through the esterification of 4-bromophenylboronic acid with neopentyl glycol. This method is efficient and yields the desired product with high purity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via esterification.

Materials:

-

4-Bromophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromophenylboronic acid (10.0 g, 49.8 mmol) and neopentyl glycol (5.2 g, 49.8 mmol).

-

Add 150 mL of toluene to the flask to suspend the reagents.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue the reflux for 2-4 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, can be performed for further purification.

-

Dry the purified product under vacuum to yield this compound as a white crystalline solid.

Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are standard analytical techniques for this purpose.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Spectral Width: 0-10 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~7.7-7.8 (d, 2H): Aromatic protons ortho to the boron atom.

-

~7.5-7.6 (d, 2H): Aromatic protons meta to the boron atom.

-

~3.7 (s, 4H): Methylene protons (-CH₂-) of the dioxaborinane ring.

-

~1.0 (s, 6H): Methyl protons (-CH₃) of the neopentyl group.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment

-

Number of Scans: 512-1024

-

Spectral Width: 0-200 ppm

-

Reference: CDCl₃ at 77.16 ppm

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~135-136: Aromatic quaternary carbon attached to boron (often broad or unobserved due to quadrupolar relaxation).

-

~133-134: Aromatic carbons ortho to the boron.

-

~130-131: Aromatic carbons meta to the boron.

-

~125-126: Aromatic carbon attached to bromine.

-

~72: Methylene carbons (-CH₂-) of the dioxaborinane ring.

-

~32: Quaternary carbon of the neopentyl group.

-

~22: Methyl carbons (-CH₃) of the neopentyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and confirm its molecular weight.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless mode).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Expected Results:

-

A single major peak in the chromatogram indicating high purity.

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 282/284 due to bromine isotopes) and characteristic fragmentation patterns.

An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. Its IUPAC name is confirmed as This compound . This document details its physicochemical properties, synthesis via the Miyaura borylation, and its critical role as a building block in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on its application in the synthesis of complex organic molecules for drug discovery and development, supported by detailed experimental protocols and mechanistic insights.

Introduction

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic synthesis. Their stability, low toxicity, and high functional group tolerance make them ideal reagents for the construction of carbon-carbon bonds. This compound, a neopentyl glycol boronic ester, serves as a key intermediate in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals and functional materials. This guide will explore the synthesis, properties, and applications of this important reagent, with a focus on its utility for professionals in the field of drug development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key identifiers and physical data.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 183677-71-6 |

| Molecular Formula | C₁₁H₁₄BBrO₂ |

| Molecular Weight | 268.94 g/mol |

| Appearance | White to off-white solid |

| Synonyms | 4-Bromophenylboronic acid neopentyl glycol ester |

Note: Specific quantitative data such as melting point, boiling point, and detailed spectral analysis for this exact compound are not consistently reported across publicly available sources. The data for the analogous pinacol ester, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 68716-49-4), is often used as a reference, with a reported melting point of 69.0 to 73.0 °C.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of aryl boronic esters like this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent.

Miyaura Borylation: Reaction Principle

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 1,4-dibromobenzene) to form a palladium(II) species.

-

Transmetalation: A diboron reagent, such as bis(neopentyl glycolato)diboron, transmetalates with the palladium(II) complex. A base, typically a weak one like potassium acetate (KOAc), is crucial for this step.

-

Reductive Elimination: The desired aryl boronic ester is formed through reductive elimination, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Miyaura borylation.

Materials:

-

1,4-Dibromobenzene

-

Bis(neopentyl glycolato)diboron

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous 1,4-dioxane or toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

-

Add palladium(II) acetate (2-3 mol%) and the phosphine ligand (4-6 mol%).

-

Add anhydrous 1,4-dioxane or toluene via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the bromophenyl group of the boronic ester and a variety of organic halides or triflates.

Suzuki-Miyaura Coupling: Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is similar to that of the Miyaura borylation and involves three main steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling using this compound

This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., iodide, bromide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Add the chosen solvent system. A biphasic system like toluene/water (4:1) is common.

-

Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Role in Drug Discovery and Development

The synthesis of novel molecular entities with therapeutic potential often relies on the efficient construction of complex carbon skeletons. The biaryl moiety, readily accessible through Suzuki-Miyaura coupling with reagents like this compound, is a privileged structure in medicinal chemistry. It is found in a wide range of approved drugs and clinical candidates targeting various diseases.

Case Study: Synthesis of Endothelin Receptor Antagonists

While a direct synthesis of a marketed drug using this exact boronic ester is not readily found in public literature, the synthesis of Macitentan, an orally active dual endothelin receptor antagonist, provides a relevant example of the utility of a similar building block. The synthesis of Macitentan involves the Suzuki-Miyaura coupling of a complex pyrimidine halide with a bromophenyl boronic acid derivative. This key C-C bond formation is crucial for the final structure and biological activity of the drug, which is used to treat pulmonary arterial hypertension. The endothelin signaling pathway is implicated in vasoconstriction and cell proliferation, and its antagonism is a therapeutic strategy for this life-threatening condition.

Caption: Logical workflow from chemical synthesis to biological action.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stability and reactivity in palladium-catalyzed cross-coupling reactions make it a key building block for the construction of complex molecular architectures, particularly in the field of drug discovery. The reliable protocols for its synthesis and subsequent use in Suzuki-Miyaura reactions, as outlined in this guide, provide researchers and scientists with a powerful tool for the development of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of such well-characterized and versatile chemical intermediates will undoubtedly increase.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key reagent in modern organic synthesis. Below, you will find information on its nomenclature, physical and chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

Chemical Identity and Synonyms

This compound is an organoboron compound widely utilized as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. Due to its chemical structure and applications, it is known by several synonyms.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonym | 4-Bromophenylboronic acid neopentyl glycol ester.[1] |

| Other Synonyms | 4-Bromobenzeneboronic acid neopentyl glycol cyclic ester, AKOS BRN-1100 |

| CAS Number | 183677-71-6 |

Physicochemical Data

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄BBrO₂ |

| Molecular Weight | 268.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109-111 °C |

| Boiling Point | 331 °C at 760 mmHg |

| Density | 1.33 g/cm³ |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and toluene. |

Experimental Protocols

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals and functional materials.[2] Below are detailed protocols for its synthesis and a representative application in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This protocol describes the formation of the neopentyl glycol boronic ester from the corresponding boronic acid.

Materials:

-

4-Bromophenylboronic acid

-

Neopentyl glycol

-

Toluene

-

Anhydrous Magnesium Sulfate

Procedure:

-

A 500-mL, single-necked, round-bottomed flask is charged with 4-bromophenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

-

Toluene is added to the flask to create a suspension.

-

The flask is fitted with a Dean-Stark trap, and the mixture is heated to reflux.

-

The reaction is monitored by observing the cessation of water collection in the Dean-Stark trap.

-

Once the reaction is complete, the flask is cooled to room temperature.

-

The resulting solution is washed with deionized water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Halide (e.g., 4-iodoanisole) (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-dioxane, toluene)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the anhydrous solvent and degassed water via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Presentation

The following table presents representative data for the synthesis of a biphenyl derivative using the Suzuki-Miyaura coupling protocol described above.

Table 3: Representative Reaction Data for the Synthesis of 4-Methoxy-4'-methylbiphenyl

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-(4-Methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | 85-95 |

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The diagram below outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

References

solubility of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous boronic acid esters to predict its solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their solvents of interest.

Boronic acid derivatives, including neopentyl glycol esters like this compound, are integral to the development of novel therapeutics and are widely used in cross-coupling reactions.[1] A thorough understanding of their solubility is critical for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients.

Predicted Solubility Profile

Based on the behavior of analogous compounds like phenylboronic acid pinacol ester, this compound is expected to exhibit good solubility in a range of common organic solvents. The esterification of the boronic acid moiety generally enhances solubility in less polar solvents compared to the parent 4-bromophenylboronic acid.[2][3] The solubility is anticipated to be influenced by solvent polarity, temperature, and the potential for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | High | Boronic acid esters generally show good solubility in ethereal solvents.[2] |

| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid esters exhibit high solubility in ketones.[2] |

| Halogenated | Chloroform, Dichloromethane (DCM) | High | Chloroform is noted to be a good solvent for similar pinacol esters.[2] |

| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are generally effective for a wide range of organic compounds. |

| Hydrocarbons | Heptane, Hexane, Methylcyclohexane | Low to Moderate | Non-polar hydrocarbons are expected to be poorer solvents.[2] |

| Alcohols | Methanol, Ethanol | Moderate | Potential for transesterification with the boronic ester, especially with heating or catalysis. |

| Water | Water | Very Low | The compound is largely non-polar; however, slow hydrolysis to the more water-soluble boronic acid can occur.[4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following dynamic method, adapted from procedures for similar boronic esters, is recommended.[2][5] This method relies on visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous solvents of interest

-

Sealed glass tubes or vials

-

Heating block or oil bath with precise temperature control and stirring capabilities

-

Thermometer or temperature probe (calibrated)

-

Analytical balance (±0.1 mg)

-

Luminance probe or laser scattering system for turbidity detection (optional, for higher precision)

Procedure

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound into a series of sealable glass tubes.

-

To each tube, add a precise volume or mass of the desired solvent to create samples of known composition (mole fraction or mg/mL). It is advisable to prepare a range of concentrations.

-

-

Equilibration and Dissolution :

-

Seal the tubes to prevent solvent evaporation.

-

Place the tubes in the heating block/oil bath.

-

Begin stirring the samples at a constant and vigorous rate.

-

Slowly heat the samples at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

-

Determination of Saturation Temperature :

-

Carefully observe the samples as the temperature increases.

-

The temperature at which the last solid particles disappear is recorded as the saturation or dissolution temperature for that specific concentration.

-

For higher accuracy, a luminance probe can be used to detect the disappearance of turbidity, which corresponds to complete dissolution.[2][5]

-

-

Data Analysis :

-

Repeat the measurement for each concentration to ensure reproducibility.

-

Plot the solubility (in mole fraction or g/100g solvent) as a function of temperature to generate a solubility curve for each solvent.

-

The obtained data can be correlated using thermodynamic models such as the Wilson or NRTL equations if desired.[2]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows relevant to the handling and application of this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

Caption: Key components and their relationship in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and synthetic methodology for the versatile chemical intermediate, 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This boronic ester is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.

Core Spectral Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. It is important to note that while ¹H NMR data is documented, publicly available experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific compound are limited. Commercial suppliers indicate that this data is available upon request.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.69 | d | 7.9 | 2H | Ar-H (ortho to Boron) |

| 7.49 | d | 7.9 | 2H | Ar-H (meta to Boron) |

| 3.76 | s | 4H | -O-CH₂- | |

| 1.01 | s | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~134 | Ar-C (ortho to Boron) |

| ~131 | Ar-C (meta to Boron) |

| ~129 | Ar-C (ipso to Boron) |

| ~122 | Ar-C (para to Boron, C-Br) |

| ~72 | -O-CH₂- |

| ~32 | -C(CH₃)₂ |

| ~22 | -C(CH₃)₂ |

Infrared (IR) and Mass Spectrometry (MS) Data

As of the latest literature review, specific experimental IR and MS spectral data for this compound are not publicly available. However, based on the molecular structure (C₁₁H₁₄BBrO₂), the following characteristic features can be anticipated:

-

IR Spectroscopy: Key vibrational bands would be expected for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, B-O stretching, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the isotopic pattern of bromine.

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromophenylboronic acid with neopentyl glycol.

General Synthesis Procedure

A mixture of 4-bromophenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents) is refluxed in a suitable solvent, such as toluene or dichloromethane, with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Detailed Purification Method

Purification is typically achieved by silica gel column chromatography. The crude product is dissolved in a minimal amount of a non-polar solvent, such as hexane, and loaded onto a silica gel column. Elution with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) typically affords the pure product as a white solid.

Visualized Workflow

The following diagram illustrates the general workflow from the synthesis to the spectroscopic analysis of this compound.

commercial availability of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"

Starting the Search

I've initiated the data gathering process. My focus is now on finding information on the commercial availability, synthesis, and applications of the compound. I'm prioritizing chemical suppliers, pricing, and literature relevant to purity levels. The search is underway.

Planning the Guide

I'm now outlining the technical guide. The introduction, commercial availability with a comparative table, synthesis/quality control, and drug discovery applications are taking shape. I'm focusing on a logical structure with cited sources. Graphviz diagrams are next.

Expanding the Research

I'm now diving deeper into the specifics. I'm focusing on "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane," using Google to pinpoint suppliers, synthetic routes, and its drug-related applications. I'm meticulously examining technical data and safety info from various sources. This will guide the structure. I'll outline the sections next.

Neopentyl Glycol as a Protecting Group for 4-Bromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of neopentyl glycol as a protecting group for 4-bromophenylboronic acid. The resulting boronate ester, 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, offers enhanced stability and ease of handling compared to the free boronic acid, making it a valuable intermediate in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Concepts

Boronic acids are susceptible to various side reactions, including dehydration to form boroxines and protodeboronation. The protection of the boronic acid functional group as a neopentyl glycol ester mitigates these issues. The resulting cyclic boronate ester is a stable, crystalline solid that is less prone to decomposition and can be easily purified by standard laboratory techniques. This protection strategy is particularly advantageous in multi-step syntheses where the boronic acid moiety needs to be preserved during transformations of other functional groups.

Data Presentation

The physical and analytical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 183677-71-6 | [1][3][4] |

| Molecular Formula | C₁₁H₁₄BBrO₂ | [4] |

| Molecular Weight | 268.94 g/mol | [4] |

| Appearance | White to pale yellow crystals, powder, or crystalline powder/flakes | [5] |

| Melting Point | 107.0-113.0 °C | [5] |

| Purity (Assay by GC) | ≥98.0% | [5] |

| Analytical Methods | NMR, LCMS, GCMS are available upon request from commercial suppliers. | [1] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis, deprotection, and application of this compound.

Synthesis of this compound

This protocol is adapted from established procedures for the formation of neopentyl glycol boronate esters.

Reaction Scheme:

Caption: Synthesis of the Neopentyl Glycol Protected Boronic Acid.

Materials:

-

4-Bromophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 4-bromophenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Add a sufficient amount of toluene to suspend the reagents.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes) to yield the desired this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Deprotection of this compound

The cleavage of the neopentyl glycol protecting group can be achieved under acidic conditions or via a two-step transesterification-hydrolysis protocol.[6][7]

Method 1: Acidic Hydrolysis

Reaction Scheme:

Caption: Acidic Hydrolysis for Deprotection.

Procedure:

-

Dissolve the this compound in a suitable organic solvent such as diethyl ether or tetrahydrofuran.

-

Add an aqueous solution of a strong acid (e.g., 1 M HCl).

-

Stir the biphasic mixture vigorously at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromophenylboronic acid.

Method 2: Transesterification with Diethanolamine followed by Hydrolysis [6][7]

This two-step method can be milder and offer advantages in terms of product isolation.

Procedure:

-

Transesterification: Dissolve the this compound in a suitable solvent and treat with diethanolamine. This forms a stable diethanolamine-boron adduct.

-

Hydrolysis: The resulting adduct can then be hydrolyzed under acidic conditions to yield the free boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The neopentyl glycol protected boronic acid can be used directly in Suzuki-Miyaura coupling reactions. Kinetic studies have shown that electron-rich esters like neopentyl glycol boronate esters can lead to increased reaction rates compared to the free boronic acid.[8]

Illustrative Reaction Scheme:

Caption: Suzuki-Miyaura Coupling using the Protected Boronic Acid.

Generalized Protocol:

-

In a reaction vessel, combine this compound (1.0-1.5 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The logical workflow for the utilization of neopentyl glycol as a protecting group for 4-bromophenylboronic acid in a Suzuki-Miyaura coupling is depicted below.

Caption: Workflow from Protection to Application.

References

- 1. This compound [synhet.com]

- 2. pschemicals.com [pschemicals.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromobenzeneboronic acid neopentyl glycol ester, 98+% 1 g | Request for Quote [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Neopentyl Glycol Boronic Esters: A Technical Guide to Their Advantages in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol boronic esters have emerged as a versatile and advantageous class of reagents in modern organic synthesis. Their unique structural features impart a favorable balance of stability and reactivity, offering tangible benefits over other commonly used boronic esters, such as those derived from pinacol. This technical guide provides an in-depth analysis of the advantages of neopentyl glycol boronic esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.

Core Advantages: Stability and Reactivity

Neopentyl glycol boronic esters offer a compelling combination of enhanced stability and, in many cases, superior reactivity, making them valuable assets in a synthetic chemist's toolbox.

Enhanced Stability

While direct quantitative comparisons of the hydrolytic half-lives of neopentyl glycol and pinacol boronic esters under identical pH conditions are not extensively documented in the literature, a wealth of experimental evidence points to the superior stability of the neopentyl glycol variants. This enhanced stability is particularly evident during purification and handling.

Neopentyl glycol boronic esters are generally more stable to chromatography on silica gel compared to many other boronic esters, including some pinacol esters.[1] This allows for more efficient purification and higher isolated yields of the desired boronic ester intermediates. Their increased stability also translates to better shelf-life and ease of handling, which are critical considerations in both academic and industrial settings.

Modulated Reactivity in Cross-Coupling Reactions

The six-membered ring of the neopentyl glycol boronic ester influences its electronic and steric properties, leading to distinct reactivity profiles in cross-coupling reactions. In Suzuki-Miyaura couplings, neopentyl glycol boronic esters have been shown to exhibit greater reactivity than their pinacol counterparts in certain contexts.[2] Competition experiments have indicated that more of the neopentyl derivative is consumed compared to the corresponding pinacol ester, implying a faster reaction rate.[3]

This enhanced reactivity can be attributed to the electronic nature of the neopentyl glycol moiety, which can influence the transmetalation step of the catalytic cycle.[4]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data, providing a clear comparison of neopentyl glycol boronic esters with other common boron reagents.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling (Transmetalation Step)

| Boron Reagent | Relative Reaction Time | Notes | Reference |

| Arylboronic Acid | ~1.2 h | Baseline for comparison. | [4] |

| Aryl Neopentyl Glycol Boronic Ester | ~0.3 h | Significantly faster than the corresponding boronic acid and pinacol ester. | [4] |

| Aryl Pinacol Boronic Ester | ~5.5 h | Slower reaction time compared to the boronic acid and neopentyl glycol ester. | [4] |

Reaction conditions involved the reaction of the boron reagent with a dimeric palladium complex, and the formation of the cross-coupled product was monitored. The times are approximate and serve for comparative purposes.

Table 2: Yield Comparison in Suzuki-Miyaura Coupling

| Boronic Ester | Aryl Halide | Product | Yield (%) | Reference |

| 3,4-Dichlorophenylboronic acid neopentyl glycol ester | 2-Bromo-4-fluoroaniline | 3,4-Dichloro-N-(4-fluorophenyl)aniline | 82 | [5] |

| 4-Biphenylylboronic acid pinacol ester | 2-Bromoanisole | 2-Methoxy-4'-biphenyl | 95 |

Yields are for isolated products and reaction conditions may vary between the examples.

Experimental Protocols

Detailed methodologies for the synthesis and application of neopentyl glycol boronic esters are crucial for their successful implementation in research.

Protocol 1: Synthesis of an Aryl Neopentyl Glycol Boronic Ester

This protocol describes the synthesis of neopentyl 3,4-dichlorophenylboronic ester from the corresponding boronic acid.[5]

Materials:

-

3,4-Dichlorophenylboronic acid

-

Neopentyl glycol

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

A 250-mL, round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus is charged with 3,4-dichlorophenylboronic acid (9.55 g, 50.0 mmol, 1.00 equiv), neopentyl glycol (5.47 g, 52.5 mmol, 1.05 equiv), and toluene (100 mL).

-

The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by observing the cessation of water collection.

-

After complete conversion (typically 1-2 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is dissolved in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining neopentyl glycol.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the neopentyl 3,4-dichlorophenylboronic ester as a white solid.

Purification: The product can often be used without further purification. If necessary, it can be purified by recrystallization or careful column chromatography on silica gel.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling using a Neopentyl Glycol Boronic Ester

This protocol details the use of neopentyl 3,4-dichlorophenylboronic ester in a Suzuki-Miyaura coupling reaction.[5]

Materials:

-

Neopentyl 3,4-dichlorophenylboronic ester

-

2-Bromo-4-fluoroaniline

-

Pd-P(t-Bu)3-G3 precatalyst

-

Potassium trimethylsilanolate (TMSOK)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a glovebox, a reaction vessel is charged with neopentyl 3,4-dichlorophenylboronic ester (6.21 g, 24.0 mmol, 1.20 equiv) and Pd-P(t-Bu)3-G3 (229 mg, 0.40 mmol, 0.02 equiv).

-

The vessel is sealed, removed from the glovebox, and 2-bromo-4-fluoroaniline (2.28 mL, 20.0 mmol, 1.00 equiv) is added via syringe, followed by anhydrous THF (40 mL).

-

A solution of TMSOK (3.59 g, 28.0 mmol, 1.40 equiv) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 1.5 hours.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired biaryl product.

Protocol 3: Synthesis of Neopentyl Glycol Boronic Esters from Grignard Reagents

This general procedure outlines the synthesis of neopentyl glycol boronic esters from Grignard reagents and neopentylglycolborane.[4]

Materials:

-

Aryl or alkyl halide

-

Magnesium turnings

-

Neopentylglycolborane

-

Anhydrous ether or THF

Procedure:

-

Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous ether or THF under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of neopentylglycolborane (1.0 equivalent) in the same anhydrous solvent at room temperature.

-

Stir the reaction mixture at ambient temperature for a period of 15 minutes to 12 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, the crude neopentyl glycol boronic ester can be purified by distillation or chromatography.

Mandatory Visualizations

Diagram 1: Comparative Stability of Boronic Esters

Caption: Relative stability comparison of common boron reagents.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Advantage in Stereoselective Lithiation-Borylation

References

- 1. benchchem.com [benchchem.com]

- 2. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic systems. This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups, utilizes readily available and stable organoboron reagents, and generally proceeds under mild conditions. These features have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol for the Suzuki coupling of 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with various aryl halides. The use of the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group on the boronic acid offers enhanced stability compared to the free boronic acid, making it an excellent reagent for a wide range of cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl boronic esters with aryl halides, based on optimized protocols for sterically hindered substrates. While specific yields for this compound will vary depending on the coupling partner, this data provides a representative overview of the reaction's efficiency under various conditions.

| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid neopentyl glycol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 (estimated) |

| 3 | 2-Bromopyridine | This compound | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 18 | 80-90 (estimated) |

| 4 | Methyl 3-iodo-4-methoxybenzoate | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (6) | - | NaOPh (2) | Benzene | 80 | 96 | 90 |

Experimental Protocols

The following is a detailed protocol for the Suzuki coupling of this compound with an aryl halide. This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions.[1]

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole, 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Degassed water

-

Schlenk flask or reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the ligand (if applicable, 4-10 mol%).

-

Addition of Reagents: Add the base (2.0-3.0 mmol, 2-3 equiv.) to the flask.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of dioxane) followed by degassed water (e.g., 1 mL). The ratio of organic solvent to water is typically between 4:1 and 10:1.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all dissolved oxygen is removed.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biphenyl product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This neopentyl glycol-derived boronic ester is a valuable building block for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base.[2][4] Boronic esters, such as this compound, offer advantages over boronic acids, including increased stability, which can prevent side reactions like protodeboronation, and improved handling characteristics.[1][5] The neopentyl glycol protecting group, in particular, has been shown to enhance reactivity in certain anhydrous Suzuki-Miyaura coupling conditions.[1][6]

These application notes provide a general framework and specific protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[7] |

| 2 | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 12 | 95 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 85 |

| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | 1 (a phosphite ligand) (3) | KF (3) | 1,4-Dioxane | 100 | 12 | 73[8] |

Note: The data in this table is a compilation from various sources and represents typical conditions. Optimization for specific substrates is recommended.

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Boron Reagent | Stability | Reactivity | Handling | Common Applications |

| Boronic Acid | Moderate | High | Often crystalline solids, can be hygroscopic | Broad applicability, widely used |

| Pinacol Boronic Ester | High | Moderate to High | Generally stable, crystalline solids | Miyaura borylation, stable intermediates[1][5] |

| Neopentyl Glycol Boronic Ester | High | High | Stable, often crystalline solids | Anhydrous conditions, improved reaction rates[1][6] |

| Trifluoroborate Salt | High | High | Crystalline solids, require activation | Alternative to boronic acids, good for challenging couplings |

| MIDA Boronate Ester | Very High | Moderate | Very stable, crystalline solids | Slow-release coupling, iterative synthesis |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl bromide, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling Using Potassium Trimethylsilanolate (TMSOK)

This protocol is adapted for anhydrous conditions, which can be beneficial for sensitive substrates and may lead to faster reaction times with neopentyl glycol boronic esters.[6]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

-

Ligand (e.g., AntPhos, 0.04 equiv)

-

Potassium trimethylsilanolate (TMSOK) (2.4 equiv)[9]

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis, dried in an oven

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

-

Add anhydrous solvent and stir for 10 minutes.

-

In a separate flask, dissolve this compound and TMSOK in the anhydrous solvent.

-

Transfer the boronic ester/base solution to the reaction flask via cannula.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.[9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biaryl Synthesis using 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol is designed to be a starting point for researchers, offering a detailed methodology and expected outcomes for the synthesis of a diverse range of biaryl structures, which are pivotal in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[1] These motifs are prevalent in a wide array of biologically active molecules and functional materials. The use of boronic acid derivatives, such as the neopentyl glycol ester this compound, offers several advantages, including enhanced stability, ease of handling, and often improved reaction outcomes compared to free boronic acids. This document outlines a general procedure for the coupling of this stable bromophenylboronic ester with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The reaction typically proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2] The use of a base is crucial for the activation of the boronic acid derivative, facilitating the transmetalation step.

Recommended Reaction Conditions

A general protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids is presented below. The following table summarizes the typical reagents, catalysts, and conditions employed in this transformation.

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Arylboronic Acid | Various | 1.1 - 1.5 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 2-5 mol% |

| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane / H₂O (typically 4:1 to 10:1 v/v) | Anhydrous solvent is recommended |

| Temperature | 70 - 100 °C | Reaction temperature may need optimization |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation |

Illustrative Substrate Scope and Yields

The following table provides an illustrative overview of the expected yields for the coupling of this compound with a range of substituted arylboronic acids under optimized conditions. Please note that these are representative yields and actual results may vary depending on the specific substrate and reaction conditions.